Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate
Description
Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate is a benzo-fused azepine derivative featuring a seven-membered nitrogen-containing ring fused to a benzene core. Key structural elements include:
- A tert-butoxycarbonyl (Boc) group at position 3, serving as a protective moiety for the amine.
- A methyl ester at position 7 on the benzene ring.
- Partial saturation in the azepine ring (2,3,4,5-tetrahydro).
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-13-7-5-11-9-12(15(20)22-4)6-8-14(11)18-10-13/h6,8-9,13,18H,5,7,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGKNLOYFIERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)OC)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate (commonly referred to as Methyl Bz) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Methyl Bz, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
Methyl Bz is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 253.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Methyl Bz exhibits several biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : Methyl Bz has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : Studies indicate that Methyl Bz possesses antioxidant capabilities, protecting cells from oxidative stress.
Therapeutic Applications
Methyl Bz has been investigated for various therapeutic applications, including:
- Anticancer Activity : Preliminary studies suggest that Methyl Bz may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.
- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, potentially aiding in conditions like depression and anxiety.
- Anti-inflammatory Effects : Research indicates that Methyl Bz may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological effects of Methyl Bz:
- Anticancer Study :
- Neuroprotection Study :
- Anti-inflammatory Study :
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Neuroprotection | Modulation of neurotransmitters | |
| Anti-inflammatory | Inhibition of cytokines |
Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl Bz | 15 | Anticancer |
| Compound X | 25 | Anticancer |
| Compound Y | 10 | Neuroprotection |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate has been explored for its potential as a pharmaceutical agent. Its derivatives have been synthesized as part of research aimed at developing new drugs for various diseases.
Case Study: Interleukin-1 Beta Converting Enzyme Inhibitors
A notable study highlighted the synthesis of related compounds that act as inhibitors of interleukin-1 beta converting enzyme. These compounds exhibit potential in treating inflammatory diseases by modulating immune responses .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of other complex molecules. Its functional groups allow for regioselective modifications that are critical in the development of multi-step synthetic routes.
Case Study: Synthesis of Dipeptide Mimetic
Research has demonstrated a practical synthesis method for creating dipeptide mimetics using this compound. The methodology involves regioselective functionalization of the nitrogen atoms and amino groups within the benzo[b]azepine framework .
Asymmetric Synthesis
The compound's structure facilitates asymmetric synthesis techniques that are essential for producing enantiomerically pure compounds. This is particularly important in drug development where the efficacy and safety of different enantiomers can vary significantly.
Case Study: Asymmetric Total Synthesis
A study focused on the asymmetric total synthesis of specific alkaloids utilized this compound as a key intermediate. The research involved innovative carbonylative cycloaddition reactions that enhance the efficiency of synthesizing complex natural products .
Research into the biological activities of this compound has revealed its potential interactions with various biological targets.
Case Study: Evaluation of Antimicrobial Activity
Compounds derived from this structure have been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against a range of bacterial strains, suggesting their potential use in developing new antibiotics .
Table 1: Summary of Research Applications
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds from the literature:
*Estimated molecular formula based on structural analogs.
Key Observations:
Core Structure :
- The target compound and derivatives share a benzoazepine core but differ in ring substitution patterns (e.g., benzo[b] vs. benzo[d] azepine). The letter designation (b/d) indicates the position of the nitrogen atom relative to the benzene ring, affecting electronic and steric properties.
- Compound 10a () features a pyrrole ring instead of a benzoazepine, highlighting divergent scaffolds for similar functionalization strategies .
Functional Groups: Boc Protection: All compounds except utilize Boc groups, but their positions vary. For example, places the Boc at C1, while the target compound and place it at C3. C7 Substituents: The target’s methyl ester contrasts with the carboxylic acid in and the bromine in . Esters enhance lipophilicity compared to carboxylic acids, influencing solubility and bioavailability .
Synthesis :
- The target compound’s synthesis likely parallels ’s carboxylic acid derivative, with an additional esterification step at C7.
- Compound 10a () employs a CuCl₂-catalyzed reaction with indolylpropane-diones, suggesting distinct pathways for pyrrole vs. azepine frameworks .
Physicochemical Properties
- Melting Points : ’s pyrrole derivatives (10a–e) exhibit melting points between 169–190°C, influenced by indolyl substituents . The target compound’s melting point is unreported but expected to align with benzoazepine analogs (e.g., ’s carboxylic acid likely has a higher mp due to hydrogen bonding).
- Boiling Points : ’s bromo-oxo derivative has a predicted boiling point of 436.1±44.0°C, significantly higher than the target due to bromine’s molecular weight .
Q & A
Basic: What are the critical steps in synthesizing Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate?
Methodological Answer:
The synthesis typically involves:
Core Benzazepine Formation : Cyclization of a substituted benzene precursor (e.g., via Buchwald-Hartwig amination or reductive amination) to generate the tetrahydrobenzoazepine scaffold.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF) to prevent undesired side reactions .
Esterification : Methylation of the carboxylic acid group using methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the pure product, as described for structurally related benzothiophenes .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the benzazepine ring (δ 6.8–7.5 ppm for aromatic protons), Boc-protected amine (δ 1.4 ppm for tert-butyl), and methyl ester (δ 3.7 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (Boc: ~155 ppm; ester: ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₂₄N₂O₄) .
- Infrared (IR) Spectroscopy : Detects key functional groups (N-H stretch: ~3350 cm⁻¹; C=O: ~1680–1720 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Refluxing in dichloromethane (DCM) under nitrogen minimizes side reactions (e.g., Boc deprotection) .
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 15 hours to 2–3 hours) while maintaining yield (>70%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Advanced: How should researchers address discrepancies in impurity profiles during synthesis?
Methodological Answer:
-
HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to identify impurities. Relative retention times (RRTs) for common byproducts (e.g., de-Boc intermediates or ester hydrolysis products) should be compared to standards .
-
Table: Common Impurities and RRTs
Impurity RRT Source De-Boc derivative 0.5 Acidic hydrolysis during workup Methyl ester hydrolysis 0.8 Aqueous conditions Cyclization byproduct 1.2 Incomplete ring closure - Resolution : Adjust pH during workup (neutral to slightly basic) to suppress ester hydrolysis .
Advanced: What computational methods predict the compound’s binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the Boc group and π-π stacking of the benzazepine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include root-mean-square deviation (RMSD) <2 Å and binding free energy (ΔG) ≤−8 kcal/mol .
Advanced: How does the Boc group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions : Boc deprotection occurs at pH <3 (e.g., TFA in DCM), generating a free amine. Monitor via TLC (Rf shift) or LC-MS .
- Neutral/Basic Conditions : Boc remains stable, ensuring ester integrity. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation .
- Mitigation : Store the compound at −20°C in anhydrous DMSO to prevent hydrolysis .
Advanced: How can conflicting NMR data (e.g., unexpected splitting) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to identify dynamic processes (e.g., rotameric equilibria of the Boc group) .
- COSY/NOESY : Correlate coupling between adjacent protons (e.g., NH and CH₂ groups) to confirm spatial arrangements .
- Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
